molecular formula C13H20NO5P B14712728 Hexyl 4-nitrophenyl methylphosphonate CAS No. 13014-47-6

Hexyl 4-nitrophenyl methylphosphonate

Cat. No.: B14712728
CAS No.: 13014-47-6
M. Wt: 301.27 g/mol
InChI Key: OAUPLSSHOLTJEY-UHFFFAOYSA-N
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Description

Hexyl 4-nitrophenyl methylphosphonate (CAS RN: 1578116-56-9, molecular formula: C₁₆H₂₆NO₅P) is an organophosphonate ester characterized by a hexyl ester group, a methylphosphonate core, and a 4-nitrophenyl leaving group. The 4-nitrophenyl group enhances leaving-group ability during hydrolysis, making it a model substrate for investigating enzymatic mechanisms, particularly in amidohydrolase superfamily enzymes like phosphatases and esterases . Its hexyl chain distinguishes it from shorter or branched alkyl analogs, influencing substrate-enzyme binding and catalytic efficiency .

Properties

CAS No.

13014-47-6

Molecular Formula

C13H20NO5P

Molecular Weight

301.27 g/mol

IUPAC Name

1-[hexoxy(methyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C13H20NO5P/c1-3-4-5-6-11-18-20(2,17)19-13-9-7-12(8-10-13)14(15)16/h7-10H,3-6,11H2,1-2H3

InChI Key

OAUPLSSHOLTJEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 4-nitrophenyl methylphosphonate can be synthesized through a multi-step process involving the reaction of hexanol with 4-nitrophenyl methylphosphonate. The reaction typically requires the use of a catalyst, such as palladium, and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-nitrophenyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexyl 4-nitrophenyl methylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of hexyl 4-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitrophenyl group plays a crucial role in binding to the active sites of enzymes, while the methylphosphonate moiety contributes to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Key Findings :

  • Longer or bulkier alkyl groups (e.g., isobutyl, cyclohexyl) reduce catalytic efficiency by 2–3 orders of magnitude compared to ethyl analogs .
  • Hexyl derivatives are expected to exhibit even lower activity due to steric hindrance, though direct data are lacking.

Transition-State Analysis and Brønsted Parameters

  • Brønsted βlg Values: PP1-catalyzed hydrolysis of 4-nitrophenyl methylphosphonate (4NPMP) yields βlg = -0.30, similar to aryl phosphate monoesters (βlg = -0.32), indicating analogous transition states . Non-enzymatic alkaline hydrolysis of 4NPMP shows βlg = -0.69, reflecting tighter transition states compared to enzymatic reactions .

Stereoselectivity and Toxicity

  • Stereoselectivity : Enzymes like Pmi1525 preferentially hydrolyze the (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate, opposite to wild-type phosphotriesterase .
  • Toxicity : Isopropyl 4-nitrophenyl methylphosphonate (NIMP), a sarin simulant, exhibits an LD₅₀ of 0.45 mg/kg in rats, comparable to sarin . Hexyl analogs likely have lower toxicity due to reduced bioavailability from increased hydrophobicity, though empirical data are needed.

Substrate Specificity in Enzymes

  • Rsp3690 : Preferentially hydrolyzes ethyl and isobutyl 4-nitrophenyl methylphosphonates, with minimal activity toward cyclohexyl variants .
  • PP1: Catalyzes both phosphate monoesters (e.g., 4-nitrophenyl phosphate) and methylphosphonates (e.g., 4NPMP) with similar transition states, suggesting broad substrate promiscuity .

Data Tables

Table 1. Comparative Hydrolysis Kinetics of Methylphosphonate Esters

Compound Alkyl Group kcat/Km (M⁻¹s⁻¹) Enzyme Reference
Ethyl 4-nitrophenyl methylphosphonate Ethyl 1.2 × 10⁵ Pmi1525
Isobutyl 4-nitrophenyl methylphosphonate Isobutyl 2.4 × 10³ Pmi1525
4-Nitrophenyl phosphate (4NPP) 8.5 × 10³ PP1

Table 2. Toxicity and Stereoselectivity Profiles

Compound LD₅₀ (mg/kg) Preferred Enantiomer Enzyme Reference
Isopropyl 4-nitrophenyl methylphosphonate 0.45 Not reported
Isobutyl 4-nitrophenyl methylphosphonate (SP) Pmi1525

Key Research Implications

Enzyme Engineering : this compound’s low predicted activity highlights the need for enzymes with larger active sites to accommodate long alkyl chains .

Environmental and Biomedical Applications : Ethyl and isobutyl analogs are prioritized for detoxification studies due to their balance of activity and manageability .

Structural Insights : Binuclear metal centers in enzymes like Rsp3690 and Pmi1525 are critical for coordinating methylphosphonate substrates, guiding rational enzyme design .

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